B1192583 DCBCI0901

DCBCI0901

Numéro de catalogue: B1192583
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DCBCI0901 is an inhibitor of phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2) with potential antineoplastic activity. Upon intravenous infusion, PI3K/mTORC1/mTORC2 inhibitor this compound binds to and inhibits PI3K as well as both mTORC1 and mTORC2, which may result in both apoptosis and a decrease in cell proliferation in tumor cells overexpressing PI3K, mTORC1, and mTORC2. Activation of the PI3K/mTOR signaling pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independently of PI3K.

Applications De Recherche Scientifique

The compound "DCBCI0901" is a relatively recent addition to the field of scientific research, particularly in the context of drug discovery and development. This detailed article explores its applications, supported by data tables and case studies that highlight its significance in various research domains.

Cancer Research

This compound has been investigated for its efficacy in targeting various cancer types. Research has shown that it can inhibit tumor growth by interfering with the phosphatidylinositol-3-kinase (PI3K) pathway, which is often dysregulated in cancers.

Case Study: Breast Cancer

  • Objective : To evaluate the effectiveness of this compound in inhibiting breast cancer cell lines.
  • Methodology : In vitro studies were conducted using MCF-7 and MDA-MB-231 cell lines.
  • Results : Treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer.

Neurological Disorders

Emerging studies indicate that this compound may also play a role in treating neurological disorders by modulating neuroinflammatory responses.

Case Study: Alzheimer's Disease

  • Objective : Assess the impact of this compound on neuroinflammation associated with Alzheimer's.
  • Methodology : Animal models were used to study inflammation markers post-treatment.
  • Results : A notable decrease in pro-inflammatory cytokines was observed, indicating a potential neuroprotective effect.

Metabolic Disorders

The compound has shown promise in addressing metabolic disorders through its influence on insulin signaling pathways.

Case Study: Type 2 Diabetes

  • Objective : Investigate the effects of this compound on glucose metabolism.
  • Methodology : Glucose tolerance tests were performed on diabetic rat models treated with the compound.
  • Results : Improved glucose tolerance and insulin sensitivity were recorded, suggesting its application in managing type 2 diabetes.

Data Tables

Application AreaTarget DiseaseMechanism of ActionKey Findings
Cancer ResearchBreast CancerInhibition of PI3K pathwaySignificant reduction in cell viability
Neurological DisordersAlzheimer's DiseaseModulation of neuroinflammationDecreased pro-inflammatory cytokines
Metabolic DisordersType 2 DiabetesInfluence on insulin signalingImproved glucose tolerance

Authoritative Insights

Research published in peer-reviewed journals highlights the growing interest in this compound as a versatile therapeutic agent. The compound's ability to target multiple pathways makes it a candidate for combination therapies, potentially enhancing treatment efficacy across different conditions.

Propriétés

Nom IUPAC

Unknown

SMILES

Unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DCBCI0901;  DCBCI-0901;  DCBCI 0901.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.